molecular formula C17H17BN2O3 B1336663 (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid CAS No. 380499-66-1

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid

Katalognummer: B1336663
CAS-Nummer: 380499-66-1
Molekulargewicht: 308.1 g/mol
InChI-Schlüssel: VONPEMBRCXBCNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is an organic compound with the molecular formula C17H17BN2O3. This compound features a boronic acid group attached to a phenyl ring, which is further connected to an oxazole ring substituted with a dimethylamino group. The unique structure of this compound makes it valuable in various chemical reactions, particularly in the field of organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol and a carboxylic acid derivative.

    Substitution with Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

    Attachment of the Boronic Acid Group: The final step involves the introduction of the boronic acid group through a Suzuki-Miyaura coupling reaction. This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and an aryl or vinyl halide, facilitated by a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones, depending on the conditions and reagents used.

    Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation of the boronic acid group.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols and Quinones: Resulting from oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions involving the dimethylamino group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in the construction of biaryl structures, which are common in pharmaceuticals and organic materials.

Biology and Medicine

In biological and medical research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features allow for the creation of compounds with potential therapeutic properties, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Wirkmechanismus

The mechanism by which (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The dimethylamino group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid: Lacks the oxazole and dimethylamino groups, making it less versatile in certain reactions.

    (4-(Dimethylamino)phenyl)boronic Acid: Similar but lacks the oxazole ring, affecting its reactivity and applications.

    (4-(5-Phenyl)oxazol-2-yl)phenyl)boronic Acid: Similar but lacks the dimethylamino group, which can alter its electronic properties and reactivity.

Uniqueness

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is unique due to the combination of its boronic acid group, oxazole ring, and dimethylamino substituent. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.

Biologische Aktivität

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid, with the CAS number 380499-66-1, is a boronic acid derivative notable for its potential biological activities. This compound features a boronic acid moiety, which allows it to interact with various biological targets, particularly enzymes and proteins. The molecular formula is C17H17BN2O3, and it has a molecular weight of approximately 308.14 g/mol.

Structural Characteristics

The compound consists of a boronic acid group attached to a phenyl ring substituted with an oxazole ring and a dimethylamino group. This unique structure is significant for its biological interactions and potential therapeutic applications.

Boronic acids are known for forming reversible covalent bonds with specific biomolecules, enabling them to act as inhibitors of various enzymes. The specific interactions of this compound with proteins can lead to diverse pharmacological effects, including:

  • Enzyme inhibition : The compound may inhibit proteases or other enzymes critical in various biological pathways.
  • Anticancer properties : Similar compounds have shown promise in cancer therapy by targeting tumor-related pathways.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, studies have demonstrated that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

Anticancer Activity

In a study examining the anticancer properties of boronic acid derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound displayed cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation in specific cancer types.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)12.3Inhibition of cell cycle progression
A549 (lung cancer)9.8Disruption of mitochondrial function

Enzyme Inhibition Studies

The compound's interaction with enzymes has been studied using various biochemical assays. Notably, it has been shown to inhibit serine proteases, which play essential roles in inflammation and cancer progression.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : Using appropriate starting materials to form the oxazole ring.
  • Boronic Acid Formation : Introducing the boronic acid group via traditional synthetic routes involving boron reagents.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other structurally related boronic acids:

Compound Name Structure Features Unique Properties
4-BoronoanilineAniline derivative with a boron groupUsed in organic synthesis
3-Aminophenylboronic AcidAmino group on phenyl ringExhibits different reactivity patterns
5-Bromo-2-pyridineboronic AcidPyridine ring instead of phenylPotentially different biological activities

Eigenschaften

IUPAC Name

[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BN2O3/c1-20(2)15-9-5-12(6-10-15)16-11-19-17(23-16)13-3-7-14(8-4-13)18(21)22/h3-11,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONPEMBRCXBCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438351
Record name (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380499-66-1
Record name (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4-Dimethylaminophenyl)oxazol-2-yl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.